One of the primary research applications of 2-ethoxy-4-nitrophenol is as an intermediate in the synthesis of decoquinate []. Decoquinate is an anticoccidial drug used in veterinary medicine to prevent coccidiosis, a parasitic disease affecting poultry. Studies have focused on optimizing the synthesis process of 2-ethoxy-4-nitrophenol, as it directly impacts the overall yield of decoquinate []. This optimization involves finding the most efficient reaction conditions, catalysts, and minimizing byproducts to improve the final amount of decoquinate produced.
2-Ethoxy-4-nitrophenol is an organic compound with the molecular formula C₈H₉NO₄. It features a nitro group (-NO₂) and an ethoxy group (-OCH₂CH₃) attached to a phenolic structure. This compound is characterized by its light yellow color and aromatic properties, making it a notable member of the nitrophenol family. Its structure can be represented as follows:
textO ||C₆H₄ - N - O - CH₂ - CH₃ | OH
The presence of both the nitro and ethoxy groups influences its chemical reactivity, solubility, and biological activity.
The compound's reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the ethoxy group.
2-Ethoxy-4-nitrophenol exhibits various biological activities, including:
The compound's unique structure contributes to its distinct biological profile compared to other nitrophenols.
Several synthesis methods for 2-Ethoxy-4-nitrophenol have been documented:
Each method varies in yield and purity, requiring optimization for industrial applications.
2-Ethoxy-4-nitrophenol's unique combination of an ethoxy group and a nitro group distinguishes it from these similar compounds, influencing its reactivity and applications in various fields.
Research on interaction studies involving 2-Ethoxy-4-nitrophenol indicates that it may interact with various biological systems:
These interactions highlight its relevance in both toxicology and pharmacology.
The IUPAC name 2-ethoxy-4-nitrophenol derives from the phenol backbone substituted with an ethoxy group (-OCH$$2$$CH$$3$$) at position 2 and a nitro group (-NO$$_2$$) at position 4. Alternative names include 4-nitro-2-ethoxyphenol and 2-hydroxy-5-nitroanisole, though these are less commonly used.
The molecule consists of a benzene ring with three functional groups:
The nitro group’s electron-withdrawing nature induces resonance effects, polarizing the aromatic ring and influencing reactivity. Infrared (IR) spectroscopy reveals characteristic peaks for the nitro group (1520–1350 cm$$^{-1}$$) and hydroxyl stretch (3200–3600 cm$$^{-1}$$). Nuclear magnetic resonance (NMR) data would typically show:
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}8\text{H}9\text{NO}_4 $$ | |
| Molecular weight | 183.16 g/mol | |
| Density | 1.306 g/cm³ | |
| Boiling point | 342.6°C | |
| Melting point | 101°C |
X-ray crystallographic analysis of 2-Ethoxy-4-nitrophenol has been limited, with most available structural data coming from related compounds and complex formation studies. The most significant crystallographic information has been obtained through studies of iron(II) coordination complexes containing 2-ethoxy-4-nitrophenol as a ligand component [1] [2].
In these coordination studies, the compound was incorporated into Schiff base ligands, specifically in the synthesis of [Fe(3-EtO,5-NO2-sal-N(1,4,7,10))] complexes, where 2-ethoxy-4-nitrophenol serves as a precursor. The X-ray diffraction analysis revealed that these complexes crystallize in the P1̄ triclinic system at 160 K with the following unit cell parameters [1] [2]:
| Parameter | Value |
|---|---|
| a | 10.265(4) Å |
| b | 10.861(4) Å |
| c | 14.181(5) Å |
| α | 84.18(4)° |
| β | 70.53(5)° |
| γ | 88.95(5)° |
| V | 1482.6(10) ų |
| Z | 2 |
The molecular geometry within these complexes shows that the nitrophenol moiety adopts a nearly planar configuration, consistent with extended conjugation between the aromatic ring, nitro group, and phenolic oxygen. The ethoxy substituent exhibits typical sp³ hybridization characteristics with C-O-C bond angles close to tetrahedral geometry [1].
While direct crystallographic data for the free compound remains limited, computational studies and related nitrophenol structures suggest that 2-Ethoxy-4-nitrophenol likely adopts a planar or near-planar configuration in the solid state, with the nitro group positioned to maximize π-conjugation with the aromatic system [3] [4].
The ¹H NMR spectrum of 2-Ethoxy-4-nitrophenol exhibits characteristic patterns reflecting its structural features and electronic environment. Based on related ethoxyphenol and nitrophenol compounds, the expected chemical shift assignments are as follows [5] [6] [7]:
Ethoxy Group Protons:
Aromatic Protons:
The aromatic region displays a characteristic substitution pattern reflecting the 2-ethoxy-4-nitro substitution:
The electron-withdrawing nitro group causes significant downfield shifts for protons ortho and para to it, while the electron-donating ethoxy group provides shielding effects for adjacent protons [9] [10].
Phenolic OH Proton:
The phenolic hydroxyl proton appears as a broad signal in the range δ 5.0-7.0 ppm, with the exact position highly dependent on concentration, temperature, and solvent effects. In DMSO-d₆, this signal typically appears around δ 9.5-10.5 ppm due to strong hydrogen bonding with the solvent [7] [11].
The ¹³C NMR spectrum of 2-Ethoxy-4-nitrophenol provides detailed information about the carbon framework and electronic effects of the substituents [12] [13] [14]:
Ethoxy Carbon Atoms:
Aromatic Carbon Atoms:
The aromatic carbons show distinct chemical shifts reflecting the electronic effects of the ethoxy and nitro substituents:
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-1 | 155-160 | Phenolic carbon (C-OH) |
| C-2 | 145-150 | Ethoxy-substituted carbon |
| C-3 | 110-115 | Meta to both substituents |
| C-4 | 140-145 | Nitro-substituted carbon |
| C-5 | 120-125 | Meta to nitro, para to ethoxy |
| C-6 | 115-120 | Ortho to ethoxy |
The C-4 carbon bearing the nitro group exhibits significant deshielding due to the strong electron-withdrawing effect, appearing around δ 140-145 ppm. Conversely, the C-2 carbon bearing the ethoxy group shows moderate deshielding (δ 145-150 ppm) due to the +M effect of the oxygen substituent [12] [16].
The infrared spectrum of 2-Ethoxy-4-nitrophenol displays characteristic absorption bands that reflect its functional groups and molecular structure [17] :
Hydroxyl Stretching Vibrations:
Carbon-Hydrogen Stretching Vibrations:
Nitro Group Vibrations:
The nitro group exhibits two characteristic stretching frequencies:
Aromatic Ring Vibrations:
Ether Linkage Vibrations:
The mass spectrum of 2-Ethoxy-4-nitrophenol (molecular weight 183.16 g/mol) exhibits characteristic fragmentation patterns typical of nitroaromatic compounds containing ether linkages [23] [24] [25]:
Molecular Ion Peak:
Major Fragmentation Pathways:
Nitro Group Loss:
Ethoxy Group Fragmentation:
Combined Fragmentations:
Base Peak Formation:
The base peak varies depending on ionization conditions but commonly corresponds to one of the major fragmentation products, particularly m/z = 137 (loss of NO₂) or aromatic tropylium-type ions formed through rearrangement processes [23] [27].